molecular formula C16H14Cl2N2O2 B4387814 N-(2,5-dichlorophenyl)-N'-(1-phenylethyl)ethanediamide

N-(2,5-dichlorophenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B4387814
M. Wt: 337.2 g/mol
InChI Key: CWTQLDAXKWUWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of pharmaceutical researchers. The compound has gained popularity in recent years due to its potent analgesic effects, which are similar to those of morphine and other opioids. However, the use of U-47700 has been associated with a number of adverse effects, including respiratory depression, addiction, and overdose.

Mechanism of Action

U-47700 acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. By binding to these receptors, the compound can reduce the sensation of pain and produce feelings of euphoria and relaxation.
Biochemical and Physiological Effects
U-47700 has a number of biochemical and physiological effects on the body. In addition to its analgesic properties, the compound can also cause sedation, respiratory depression, and decreased heart rate and blood pressure. These effects can be dangerous, especially at high doses or when the drug is used in combination with other substances.

Advantages and Limitations for Lab Experiments

U-47700 has a number of advantages and limitations for use in laboratory experiments. One advantage is its potency, which allows researchers to study the effects of opioids on the central nervous system in a controlled setting. However, the compound's potential for addiction and overdose make it a risky substance to work with, and researchers must take appropriate precautions to ensure their safety.

Future Directions

There are a number of future directions for research on U-47700 and other synthetic opioids. One area of interest is the development of new analgesic agents that are less addictive and have fewer side effects than traditional opioids. Researchers are also exploring the use of opioids in the treatment of other conditions, such as depression and anxiety. Additionally, there is a need for further research on the long-term effects of opioid use, both in terms of addiction and physical health.

Scientific Research Applications

U-47700 has been the subject of extensive scientific research due to its potential as a powerful analgesic agent. In particular, researchers have been interested in exploring the compound's effects on the central nervous system and its potential as a treatment for chronic pain.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(11-5-3-2-4-6-11)19-15(21)16(22)20-14-9-12(17)7-8-13(14)18/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTQLDAXKWUWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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